4-Bromo-2-ethyl-5-methoxypyridine
Description
4-Bromo-2-ethyl-5-methoxypyridine is a pyridine derivative substituted with bromine at position 4, an ethyl group at position 2, and a methoxy group at position 4. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability. The ethyl group at position 2 likely enhances lipophilicity and steric bulk compared to smaller substituents like methyl or hydrogen, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-2-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-6-4-7(9)8(11-2)5-10-6/h4-5H,3H2,1-2H3 |
InChI Key |
BCVNCPHXTDLFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituents, key properties, and applications of 4-Bromo-2-ethyl-5-methoxypyridine with related compounds:
Key Observations :
- Positional Isomerism : The placement of bromine and methoxy groups significantly affects electronic properties. For example, 5-Bromo-2-methoxypyridine (Br at 5) may exhibit different reactivity in coupling reactions compared to 4-Bromo-substituted analogs .
- Substituent Size : Ethyl (C₂H₅) vs. methyl (CH₃) groups influence steric effects. Ethyl-substituted derivatives may show reduced reactivity in nucleophilic substitutions due to increased bulk .
- Electron-Withdrawing Groups : Chloro substituents (e.g., in 4-Bromo-5-chloro-2-methylpyridine) enhance electrophilicity, making these compounds more reactive in cross-coupling reactions .
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